2,4,6-triethyl-1,3,5-triazinane
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Overview
Description
2,4,6-triethyl-1,3,5-triazinane is an organic compound with the molecular formula C9H21N3 It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triethyl-1,3,5-triazinane typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by ethyl groups from ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-triethyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
Scientific Research Applications
2,4,6-triethyl-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,4,6-triethyl-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In cancer research, the compound has shown potential to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine
- 2,4,6-Tris(2-chloroethyl)-1,3,5-triazine
Comparison: 2,4,6-triethyl-1,3,5-triazinane is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties compared to its analogs. For example, 2,4,6-Trimethyl-1,3,5-triazine has methyl groups instead of ethyl groups, resulting in different reactivity and solubility characteristics. Similarly, 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine contains hydroxyethyl groups, which enhance its hydrophilicity and potential for hydrogen bonding .
Properties
CAS No. |
102-26-1 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
InChI Key |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
Canonical SMILES |
CCC1NC(NC(N1)CC)CC |
102-26-1 | |
Synonyms |
2,4,6-triethylhexahydro-1,3,5-triazine |
Origin of Product |
United States |
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